molecular formula C13H16N2O2 B1523967 Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 370880-87-8

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1523967
CAS No.: 370880-87-8
M. Wt: 232.28 g/mol
InChI Key: BCONCMOUSFKNCK-UHFFFAOYSA-N
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Description

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic heterocyclic compound featuring a diazabicyclo core with a benzyl ester group.

Properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONCMOUSFKNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679148
Record name Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370880-87-8
Record name Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photochemical Synthesis via Pyrazoline Decomposition

One of the primary synthetic approaches involves the photochemical decomposition of substituted pyrazolines. This method exploits the formation of the bicyclic scaffold by UV-induced ring contraction or rearrangement of pyrazoline precursors under controlled irradiation conditions.

  • Reaction conditions: UV light exposure at specific wavelengths, typically in inert solvents.
  • Advantages: Scalable with minimal byproducts.
  • Limitations: Requires precise control of UV wavelength and exposure time to maximize yield and avoid side reactions.

Nucleophilic Substitution Using Benzyl Chloride

A common preparative step is the reaction of benzyl chloride with bicyclic amine precursors to form the benzyl ester moiety. This is typically conducted in organic solvents such as dichloromethane or chloroform at temperatures ranging from 0°C to 25°C to maintain selectivity and yield.

  • Solvents: Dichloromethane, chloroform.
  • Temperature: 0–25°C.
  • Reaction time: 15–20 hours under stirring.
  • Purification: Phase separation followed by back-extraction and recrystallization or chromatography to achieve high purity.

Use of Protecting Groups in Intermediate Steps

Protecting groups such as tert-butyl esters are employed to enhance intermediate stability during multi-step synthesis. These groups are later removed under acidic conditions to yield the target benzyl ester compound.

AI-Driven Synthesis Optimization

Industrial Production Considerations

In an industrial context, the compound is produced in large-scale reactors with controlled temperature and mixing to ensure reproducibility. Key process steps include:

  • Large volume batch reactions with precise temperature control.
  • Use of organic solvents compatible with scale-up.
  • Purification via recrystallization or chromatographic techniques to achieve >95% purity.
  • Quality control using NMR and HPLC-MS.

Reaction Types and Chemical Transformations

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions that are significant for structural modification and functionalization:

Reaction Type Common Reagents Typical Products
Oxidation Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) Carboxylic acids, ketones
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Amines, alcohols
Nucleophilic Substitution Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) Substituted benzyl derivatives

Comparative Data Table of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference/Notes
Photochemical decomposition 60–75 90 Scalable, minimal byproducts Controlled UV irradiation needed
AI-driven single-step synthesis 85–92 97 High stereochemical control Efficient route prediction
tert-Butyl ester intermediate 78–88 95 Enhanced intermediate stability Protecting group strategy

Analytical Characterization in Preparation

  • NMR Spectroscopy: Used extensively to confirm stereochemistry and structural integrity. The benzyl ester protons appear as singlets around δ 5.1–5.3 ppm, while the bicyclic protons show characteristic multiplets between δ 3.0–4.0 ppm.
  • Chromatographic Purification: HPLC and column chromatography ensure removal of impurities and byproducts.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Elemental Analysis: Validates batch consistency.

Research Insights and Optimization Notes

  • Photochemical steps require optimization of UV exposure to maximize yield.
  • Protecting groups must be stable under reaction conditions to prevent premature deprotection.
  • AI tools can streamline route selection, reducing synthesis time and improving reproducibility.
  • Industrial scale-up demands solvent and reagent choices compatible with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has the following chemical characteristics:

  • Molecular Formula: C₁₃H₁₆N₂O₂
  • Molecular Weight: 232.28 g/mol
  • SMILES Notation: O=C(OCC1=CC=CC=C1)N1CC2CNC2C1

The compound features a unique bicyclic structure with two nitrogen atoms integrated into the bicyclo framework, which contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a critical building block in organic synthesis. Its bicyclic structure allows for various chemical reactions such as oxidation, reduction, and substitution:

Reaction Type Common Reagents Products
OxidationKMnO₄, CrO₃Carboxylic acids, ketones
ReductionH₂ (catalyst), NaBH₄Amines, alcohols
SubstitutionAlkyl halidesSubstituted benzyl derivatives

These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and specialty chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a selective neuronal nicotinic receptor agonist, indicating potential applications in treating neurological disorders and enhancing cognitive function. Studies have suggested its role in enzyme inhibition, which could lead to the development of therapeutic agents for diseases like cancer and neurodegenerative disorders .

Case Study:
A study investigated the effects of derivatives of this compound on neuronal pathways, demonstrating its potential to improve cognitive function in rodent models .

Biological Studies

The compound's interaction with biological targets makes it a candidate for drug design and development. Its ability to bind to specific receptors and enzymes influences biological pathways and therapeutic outcomes.

Research Insights:

  • The compound has been explored for its interactions with nicotinic receptors, leading to insights into its potential as a treatment for addiction and cognitive decline .
  • Its unique structure allows it to act selectively on certain biological pathways, enhancing its therapeutic efficacy .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials due to its versatility . Its applications span various chemical processes that require specific intermediates for manufacturing.

Mechanism of Action

The mechanism by which Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and leading to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2)

  • Molecular Formula : C₁₀H₁₈N₂O₂; Molecular Weight : 198.26 .
  • Key Differences :
    • The tert-butyl group is less bulky and more lipophilic than benzyl, enhancing membrane permeability but reducing aromatic interactions.
    • Storage: Stable at room temperature, unlike some benzyl derivatives requiring refrigeration .
  • Applications : Widely used as a synthetic intermediate for nAChR ligands. For example, it serves as a precursor in Buchwald-Hartwig amination to generate pyridine-substituted analogs for PET imaging .

tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 122848-57-1)

  • Molecular Formula : C₁₀H₁₈N₂O₂; Molecular Weight : 198.26 .
  • Key Differences :
    • Regioisomer of the above, with the carboxylate group at position 6 instead of 3. This alters electronic distribution and binding affinity to receptors.
    • Supplier Availability : Available from multiple vendors (e.g., Crysdot LLC, Enamine) at 95–97% purity, priced at $240–$559/g .

Methyl 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS 2098137-34-7)

  • Molecular Formula: C₁₅H₁₇NO₂; Molecular Weight: 243.30 .
  • Key Differences :
    • Contains a single nitrogen in the bicyclic core (3-aza vs. 3,6-diaza), reducing hydrogen-bonding capacity.
    • The methyl ester group offers lower steric hindrance compared to benzyl or tert-butyl esters.

Structure-Activity Relationship (SAR) Insights

  • Core Modifications :
    • The 3,6-diazabicyclo[3.2.0]heptane core is critical for α4β2 nAChR binding. Substitutions on the pyridine ring (e.g., 5-position) modulate potency, with small groups (e.g., methyl) showing modest effects .
    • Steric Effects : Benzyl groups may hinder receptor access compared to tert-butyl, as seen in docking studies of related 3,6-diazabicyclo[3.1.1]heptanes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Applications/Notes
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Not explicitly listed C₁₃H₁₆N₂O₂ (estimated) ~246.28 (estimated) Benzyl ester Discontinued; limited synthetic data
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 1017789-34-2 C₁₀H₁₈N₂O₂ 198.26 tert-Butyl ester Precursor for nAChR ligands
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate 122848-57-1 C₁₀H₁₈N₂O₂ 198.26 tert-Butyl ester Radiopharmaceutical intermediate
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 2098137-34-7 C₁₅H₁₇NO₂ 243.30 Methyl ester Structural analog with reduced N-heteroatoms

Biological Activity

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (BDCH) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of BDCH, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O2C_{13}H_{16}N_{2}O_{2} and features a bicyclic structure with two nitrogen atoms incorporated into the ring system. The presence of the benzyl group enhances its reactivity and interaction with biological targets.

The biological activity of BDCH is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor, influencing various biochemical pathways. Its basic functionality allows it to bind effectively to active sites on enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Enzyme Inhibition Potential to inhibit enzymes linked to various diseases, including cancer.
Drug Delivery Applications Investigated for conjugation with other therapeutic agents to enhance efficacy.
Pharmaceutical Development Explored as a scaffold for novel drug compounds targeting specific diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that BDCH can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting β-lactamase enzymes, which are crucial for antibiotic resistance management .
  • Therapeutic Applications : A study focused on its potential as a therapeutic agent for neurodegenerative disorders demonstrated that BDCH could modulate neurotransmitter levels through enzyme interaction, suggesting a role in managing conditions like Alzheimer's disease.
  • Drug Conjugation Research : Investigations into drug delivery systems have highlighted BDCH's ability to improve the solubility and stability of attached drug molecules, enhancing their bioavailability and therapeutic impact .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl analogs (e.g., CAS 869494-16-6) are synthesized using tris(dibenzylideneacetone)dipalladium(0) and rac-BINAP as catalysts, with sodium tert-butoxide as a base in toluene at 85°C, achieving yields up to 83% after purification . AI-driven synthetic planning tools may also predict optimal routes by analyzing reaction templates and databases .

Q. How is the stereochemistry of this bicyclic compound characterized?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, the tert-butyl derivative (CAS 1428154-17-9) was analyzed using 1H/13C NMR to confirm stereochemistry, with distinct chemical shifts observed for bicyclic protons (e.g., δ 4.83 ppm for bridgehead protons) . Chiral HPLC or circular dichroism can resolve enantiomers in asymmetric syntheses .

Q. What NMR spectral features distinguish this compound?

  • Methodological Answer : The bicyclic framework generates unique deshielding effects. In 1H NMR, protons on the diazabicyclo core resonate between δ 3.0–4.8 ppm, while the benzyloxy group shows aromatic signals at δ 7.1–7.9 ppm. 13C NMR reveals carbonyl carbons at ~155 ppm and bridgehead carbons at 50–60 ppm .

Advanced Research Questions

Q. How does this compound modulate nicotinic acetylcholine receptors (nAChRs) in neurodegenerative disease models?

  • Methodological Answer : In vitro electrophysiology (patch-clamp) and radioligand binding assays (e.g., using [3H]-epibatidine) quantify nAChR activation. The compound’s EC50 and binding affinity (Ki) are compared to acetylcholine, with in vivo efficacy tested in transgenic Alzheimer’s mice using Morris water maze or amyloid-β plaque assays .

Q. What methodologies identify its role in cell cycle regulation and apoptosis?

  • Methodological Answer : Western blotting (e.g., cyclin D1 and p21 expression in LNCaP cells) and flow cytometry (cell cycle analysis via propidium iodide staining) are used. For example, 20–30 μM concentrations increased p21 expression by 2–3 fold, arresting cells in G1 phase . In vivo xenograft models (e.g., LNCaP tumors in mice) assess dose-dependent tumor suppression .

Q. How do structural modifications impact pharmacokinetics and target selectivity?

  • Methodological Answer : SAR studies compare analogs (see table below). Replacing the benzyl group with tert-butyl (CAS 1017789-34-2) improves metabolic stability, while amino substitutions (e.g., CAS 1250884-66-2) enhance blood-brain barrier penetration. Pharmacokinetic parameters (t1/2, Cmax) are evaluated via LC-MS/MS in rodent plasma .

Analog Modification Bioactivity
Benzyl derivative (CAS 370880-87-8)Parent compoundnAChR agonist (EC50 = 120 nM)
tert-Butyl derivative (CAS 1017789-34-2)Increased lipophilicityImproved CNS bioavailability
6-Amino derivative (CAS 1250884-66-2)Amino functionalizationEnhanced orexin receptor binding (Ki = 8 nM)

Q. What analytical techniques validate its purity and stability in formulation studies?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Mass spectrometry confirms molecular integrity (e.g., [M+H]+ = 232.12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
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Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

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